molecular formula C5H5N5 B12369501 7aH-pyrazolo[3,4-d]pyrimidin-6-amine

7aH-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B12369501
M. Wt: 135.13 g/mol
InChI Key: CLBRYTGULGPTMP-UHFFFAOYSA-N
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Description

7aH-Pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various protein kinases, which are crucial in the regulation of cell functions and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7aH-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted acrylic acids with appropriate amines under controlled conditions. For instance, coupling substituted acrylic acids with intermediates like XI can yield pyrazolo[3,4-d]pyrimidine derivatives in moderate yields (52-70%) under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 7aH-Pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to alter the functional groups attached to the core structure, affecting its reactivity and interactions.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups to the compound.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups to the core structure .

Scientific Research Applications

7aH-Pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7aH-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of protein kinases. These enzymes play a vital role in cell signaling pathways that regulate cell growth, division, and apoptosis. By binding to the active site of these kinases, the compound can effectively block their activity, leading to the suppression of tumor cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: 7aH-Pyrazolo[3,4-d]pyrimidin-6-amine stands out due to its potent dual activity against multiple cancer cell lines and its ability to inhibit specific kinases with high selectivity. This makes it a valuable candidate for further drug development and therapeutic applications .

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

7aH-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2,4H,(H2,6,9)

InChI Key

CLBRYTGULGPTMP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NC2N=N1)N

Origin of Product

United States

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